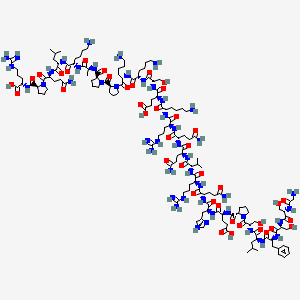![molecular formula C10H12ClN5O B1655092 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide hydrochloride CAS No. 317821-97-9](/img/structure/B1655092.png)
2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide hydrochloride
Übersicht
Beschreibung
2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a triazole derivative and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide hydrochloride has been extensively studied for its potential applications in various fields. It has been reported to exhibit antifungal, antibacterial, antiparasitic, and anticancer activities. This compound has also been studied for its potential use as a bioactive compound in drug discovery and development.
Wirkmechanismus
The mechanism of action of 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide hydrochloride is still not fully understood. However, it has been reported to act by inhibiting the growth of microorganisms and cancer cells by interfering with their metabolic pathways. This compound has also been reported to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to exhibit biochemical and physiological effects in various organisms. It has been reported to reduce the growth of fungi, bacteria, and parasites. This compound has also been reported to induce cell death in cancer cells. However, the exact biochemical and physiological effects of this compound are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide hydrochloride has several advantages and limitations for lab experiments. One of the advantages of this compound is its broad-spectrum activity against various microorganisms and cancer cells. This compound is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of this compound is its potential toxicity to normal cells, which can limit its use in therapeutic applications.
Zukünftige Richtungen
Several future directions can be explored for 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide hydrochloride. One of the future directions is the optimization of its synthesis method to increase its yield and purity. Another future direction is the investigation of its mechanism of action to understand its biochemical and physiological effects. This compound can also be further studied for its potential use in drug discovery and development. Additionally, the potential toxicity of this compound to normal cells can be further investigated to determine its safety for therapeutic applications.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields. Its synthesis method has been reported in several scientific journals, and it exhibits broad-spectrum activity against various microorganisms and cancer cells. However, its mechanism of action and potential toxicity to normal cells are still under investigation. Several future directions can be explored for this compound, including optimization of its synthesis method, investigation of its mechanism of action, and its potential use in drug discovery and development.
Eigenschaften
IUPAC Name |
2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O.ClH/c11-9(12)6-16-10-13-7-15(14-10)8-4-2-1-3-5-8;/h1-5,7H,6H2,(H3,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHULJCKTRUVBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)OCC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
317821-97-9 | |
| Record name | Ethanimidamide, 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=317821-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-{5-carbamimidamido-1-[(naphthalen-2-yl)amino]-1-oxopentan-2-yl}benzamide](/img/structure/B1655013.png)
![4-[1-(4-Hydroxy-3,5-dimethylphenyl)cyclohexyl]-2,6-dimethylphenol](/img/structure/B1655018.png)








![N-[2-(4-tert-butylphenoxy)pyridin-3-yl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B1655032.png)